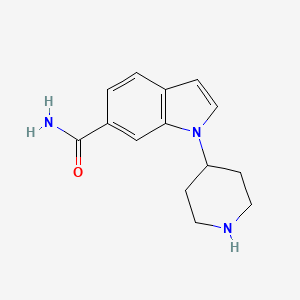
1-(piperidin-4-yl)-1H-indole-6-carboxamide
Cat. No. B8291497
M. Wt: 243.30 g/mol
InChI Key: WQQPTFGERCJBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07538123B2
Procedure details


43 g of benzyl 4-(6-carbamoyl-1H-indol-1-yl)piperidin-1-carboxylate was suspended in a mixed solution consisting of 400 ml of methanol and 600 ml of tetrahydrofuran. Thereafter, 3.3 g of 10% palladium carbon was added thereto. This suspension was substituted by hydrogen, and it was then stirred at room temperature. After completion of the reaction, 10% palladium carbon was filtered off from the reaction solution, and the reaction solution was then concentrated under a reduced pressure. Tetrahydrofuran was added to the residue, and the obtained mixture was concentrated again under a reduced pressure. Tetrahydrofuran was added to the generated residue, followed by stirring, so as to solidify the subject compound. Thereafter, tetrahydrofuran and ether were added thereto, followed by cooling on ice. The solidified subject compound was collected by filtration. The generated filtrate was concentrated, and thus, the subject compound was obtained in the same above manner. The total amount of the subject compounds was 25.2 g.
Quantity
43 g
Type
reactant
Reaction Step One



Name
palladium carbon
Quantity
3.3 g
Type
catalyst
Reaction Step Four

Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH:13]2[CH2:18][CH2:17][N:16](C(OCC3C=CC=CC=3)=O)[CH2:15][CH2:14]2)=[CH:6][CH:5]=1)(=[O:3])[NH2:2].CO.[H][H]>[C].[Pd].O1CCCC1>[NH:16]1[CH2:15][CH2:14][CH:13]([N:10]2[C:11]3[C:7](=[CH:6][CH:5]=[C:4]([C:1]([NH2:2])=[O:3])[CH:12]=3)[CH:8]=[CH:9]2)[CH2:18][CH2:17]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)C1=CC=C2C=CN(C2=C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
palladium carbon
|
|
Quantity
|
3.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Five
|
Name
|
palladium carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Six
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off from the reaction solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction solution was then concentrated under a reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Tetrahydrofuran was added to the residue
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the obtained mixture was concentrated again under a reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Tetrahydrofuran was added to the generated residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereafter, tetrahydrofuran and ether were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling on ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solidified subject compound was collected by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The generated filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus, the subject compound was obtained in the same above manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1CCC(CC1)N1C=CC2=CC=C(C=C12)C(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
